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1,2,3,4-Tetra-O-acetyl-b-D-glucuronide
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Overview
Description
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is a carbohydrate derivative used in various biochemical and pharmaceutical applications. It is a modified form of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often utilized in the synthesis of more complex molecules and serves as a reference standard in research related to glucuronic acid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the reaction of glucuronic acid with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent glucuronic acid.
Substitution: The acetyl groups can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various glucuronic acid derivatives and other acetylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide Methyl Ester
1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester is a valuable compound in biochemical studies, serving various purposes in scientific research . This compound has a molecular weight of 376.32 g/mol and the molecular formula C15H20O11 .
Cancer Prodrug Monotherapy and Antibody-Directed Enzyme Prodrug Therapy
1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester has been used to study the potential of water-soluble camptothecin glucuronide derivatives as a cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy .
Glucuronidation Reactions
1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester can be employed as a donor substrate for glucuronidation reactions . For example, terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters have been synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols in the presence of bis(trifluoromethanesulfonyl)imide in dichloromethane with good yields . The α-selectivity observed at the anomeric position is attributed to the neighboring group participation of the methoxycarbonyl group at C-6, which stabilizes the oxonium intermediate by forming a 1C4 conformation .
Synthesis of Glucuronide-Containing Metabolites
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is useful for accessing and characterizing glucuronide-containing metabolites . It serves as a precursor for forming alternative C-1 anomeric derivatives, which are essential for wider glycosylation applications, including trichloroacetimidates, hemi-acetals, and glycosyl bromides .
Synthesis of Phenyl-β-D-glucuronide
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is used as a starting material in the synthesis of phenyl-β-D-glucuronide .
Other potential applications
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide involves its role as a precursor in the synthesis of glucuronic acid derivatives. It interacts with various enzymes and metabolic pathways to produce these derivatives, which are essential for numerous biological functions, including detoxification and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Similar in structure but differs in its specific applications and reactivity.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated carbohydrate used in different synthetic applications.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose: Contains an amino group, making it useful in the synthesis of glycosides with different properties.
Uniqueness
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is unique due to its specific role in glucuronic acid metabolism and its applications in the synthesis of glucuronic acid derivatives. Its acetylated form provides stability and reactivity that are advantageous in various chemical and biological processes.
Biological Activity
1,2,3,4-Tetra-O-acetyl-β-D-glucuronide is a glucuronide derivative that plays a significant role in the biological activity of various compounds through the process of glucuronidation. This article explores its synthesis, biological properties, and implications in pharmacology and toxicology.
1,2,3,4-Tetra-O-acetyl-β-D-glucuronide is synthesized from D-glucuronic acid through acetylation processes. The method involves using acetic anhydride and sodium acetate to produce the compound efficiently. This synthesis has been optimized for scalability and yield, making it a valuable precursor in various chemical applications .
Chemical Structure:
- Molecular Formula: C14H18O10
- Molecular Weight: 342.29 g/mol
- CAS Number: 62133-77-1
Glucuronidation Process
Glucuronidation is a major phase II metabolic pathway that conjugates drugs and xenobiotics with glucuronic acid, facilitating their excretion. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide serves as an important glycosyl donor in these reactions. It has been shown to enhance the solubility and elimination of various drugs and toxins from the body .
Case Studies and Research Findings
-
Toxicity Mitigation:
- In studies involving cresols (toxic phenolic compounds), glucuronidation using 1,2,3,4-tetra-O-acetyl-β-D-glucuronide resulted in reduced cytotoxic effects on human embryonic kidney cells (HEK293). The sodium and calcium salts of cresyl-glucuronides showed decreased toxicity compared to their parent compounds .
- The order of toxicity reduction was observed as follows: o-cresol < m-cresol < p-cresol for sodium salts, indicating that glucuronidation can effectively detoxify harmful substances .
-
Pharmacological Applications:
- The compound has been utilized in the design of water-soluble derivatives for cancer therapies. Specifically, it has been incorporated into prodrugs aimed at enhancing the therapeutic index of anticancer agents such as camptothecin .
- A study highlighted its role in synthesizing α-glucuronides from terpenes, showcasing its versatility in creating biologically active metabolites that can be further explored for therapeutic applications .
Comparative Analysis of Biological Activity
Compound | Biological Activity | Effect on HEK293 Cells |
---|---|---|
1,2,3,4-Tetra-O-acetyl-β-D-glucuronide | Enhances solubility and detoxification | Reduces cytotoxicity |
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | Used in prodrug formulations for cancer therapy | Increases drug efficacy |
Cresyl Glucuronides | Mitigates toxicity of cresols | Varies by salt form (Na+, Ca2+) |
Properties
IUPAC Name |
3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVABAZBHDMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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